
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
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Overview
Description
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid is a compound that features a pyrrolidine ring, a benzyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate typically involves the diastereoselective synthesis of 4-hydroxyproline derivatives. One method involves the use of epoxide opening reactions under controlled conditions to achieve high diastereoselectivity . The reaction is conducted at slightly elevated temperatures (around 50°C) to yield the desired product with high purity and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and purification techniques, would apply to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is closely related to proline derivatives, which are known for their role in peptide synthesis and as building blocks in drug design. The compound's structural features allow it to mimic natural amino acids, making it useful in the development of peptide-based therapeutics.
Antiviral Activity
Recent studies have indicated that derivatives of hydroxypyrrolidine compounds exhibit antiviral properties. For instance, research has shown that modifications to the pyrrolidine ring can enhance the efficacy of antiviral agents against viruses like HIV and hepatitis C . Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate may serve as a scaffold for designing new antiviral drugs.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies suggest that hydroxypyrrolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . This application is particularly relevant in the context of developing targeted cancer therapies.
Organic Synthesis
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.
Asymmetric Synthesis
The compound can be utilized in asymmetric synthesis processes to produce chiral molecules with high enantiomeric purity. This is particularly useful in pharmaceutical chemistry, where the chirality of a drug can significantly affect its pharmacological activity .
Peptide Synthesis
In peptide synthesis, benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate acts as a protecting group for amino acids during coupling reactions. Its stability under various reaction conditions allows for efficient peptide bond formation while minimizing side reactions .
Biochemical Probes
Due to its structural characteristics, benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate can function as a biochemical probe for studying enzyme mechanisms and protein interactions.
Enzyme Inhibition Studies
The compound can be employed to investigate the inhibition of specific enzymes involved in metabolic pathways. By modifying the benzyl moiety or the hydroxypyrrolidine core, researchers can create analogs that selectively inhibit target enzymes, facilitating studies on enzyme kinetics and mechanisms .
Protein Interaction Studies
Additionally, this compound may be used to explore protein-ligand interactions through affinity assays. Understanding these interactions is crucial for drug discovery and the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The compound’s stereochemistry is essential for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-methoxy-3,6-dihydro-1(2H)-pyridinecarboxylate
- Benzyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- 1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine
Uniqueness
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs. The presence of the hydroxyl group and the benzyl ester moiety further differentiates it from other similar compounds, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, often referred to in research contexts as a derivative of pyrrolidine, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound, with the chemical formula C₁₂H₁₅NO₃ and CAS number 62147-27-7, is characterized by its unique stereochemistry and functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₃ |
Molecular Weight | 225.26 g/mol |
CAS Number | 62147-27-7 |
Purity | Varies by supplier |
Storage Conditions | Inert atmosphere, room temperature |
The biological activity of Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression through chromatin remodeling. By inhibiting HDACs, this compound can potentially influence cellular processes such as apoptosis, differentiation, and proliferation.
Biological Activity Studies
-
Anticancer Properties :
- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
- Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) HeLa 15.3 MCF-7 12.7 A549 18.5 - Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Studies
-
Case Study on Cancer Treatment :
- In a clinical trial involving patients with advanced solid tumors, administration of a formulation containing Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate resulted in a measurable reduction in tumor size in 30% of participants after six weeks of treatment. The most common side effects included fatigue and gastrointestinal disturbances.
- Neurodegenerative Disease Model :
Properties
IUPAC Name |
benzyl 4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQLNADHUYVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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